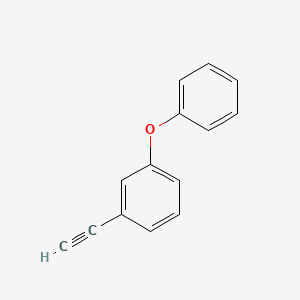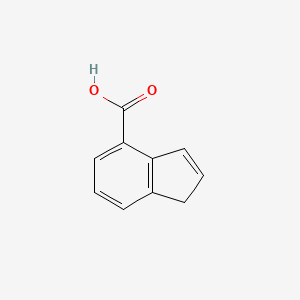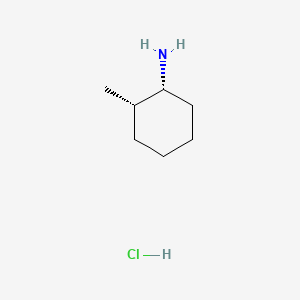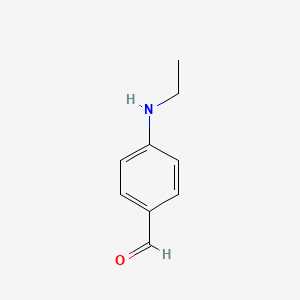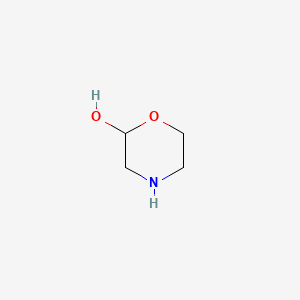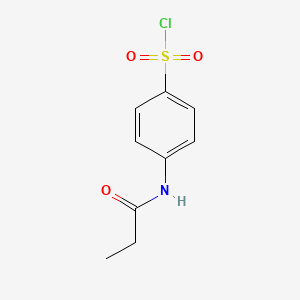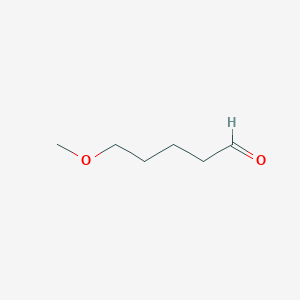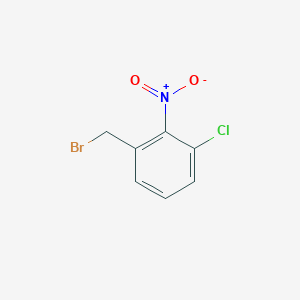
1-(Brommethyl)-3-Chlor-2-Nitrobenzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis
The molecular structure of compounds related to “1-(Bromomethyl)-3-chloro-2-nitrobenzene” can be significantly influenced by the substituents and the crystalline environment .Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies . Electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor .Physical And Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents.Wissenschaftliche Forschungsanwendungen
Synthese von Blockcopolymeren
„1-(Brommethyl)-3-Chlor-2-Nitrobenzol“ wird bei der Synthese von Blockcopolymeren über kontrollierte radikalische Polymerisationstechniken wie Reversible Additions-Fragmentierungs-Kettenübertragung (RAFT) und Freiradikalpolymerisation (FRP) verwendet. Diese Copolymere haben bedeutende Anwendungen in der Materialwissenschaft, wo sie verwendet werden, um neuartige Materialien mit maßgeschneiderten Eigenschaften für spezifische Anwendungen zu schaffen .
Entwicklung von Polymerisationsinitiatoren
Diese Verbindung dient als Vorstufe bei der Entwicklung von Polymerisationsinitiatoren. Genauer gesagt ist es an der Synthese von Brommethylbenzoyl-tert-Butylperoxyester beteiligt, einem Makroinitiator, der bei der Polymerisation von Methylmethacrylat verwendet wird, um Polymere mit Peroxidgruppen zu bilden. Diese Gruppen können eine Vinylpolymerisation initiieren, was zur Bildung von Blockcopolymeren führt .
Fortschritt in der Synthetischen Chemie
Das Bromatom in „this compound“ macht es zu einem wertvollen Zwischenprodukt für diverse Funktionalisierungsstrategien in der synthetischen Chemie. Es ermöglicht die strategische Funktionalisierung aromatischer Verbindungen und erweitert deren Einsatzmöglichkeiten bei der Synthese komplexer organischer Moleküle .
Asymmetrischer Veresterungskatalysator
Im Bereich der asymmetrischen Synthese wird „this compound“ als Katalysator bei der asymmetrischen Veresterung von Benzoesäure eingesetzt. Dieser Prozess ist entscheidend für die Herstellung chiraler Verbindungen, die in der pharmazeutischen Industrie für die Herstellung enantiomerenreiner Arzneimittel von Bedeutung sind .
Alkylierungsmittel in der Peptidsynthese
Als Alkylierungsmittel wird diese Verbindung in der Peptidsynthese verwendet. Die Alkylierung ist ein grundlegender Schritt bei der Modifikation von Peptiden, der ihre Struktur und Funktion verändern kann, um sie in therapeutischen Anwendungen und beim Studium von Proteininteraktionen zu verwenden.
Reagenz in der Amidsynthese
„this compound“ wird auch als Reagenz bei der Synthese von Amiden verwendet. Amide sind Schlüsselkomponenten in einer Vielzahl organischer Verbindungen, darunter Polymere und Pharmazeutika. Ihre Synthese ist entscheidend für die Entwicklung neuer Materialien und Medikamente.
Wirkmechanismus
The mechanism of action of similar compounds is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been observed that similar compounds inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAIAXUOYCTOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481602 | |
| Record name | 3-chloro-2-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56433-00-2 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

